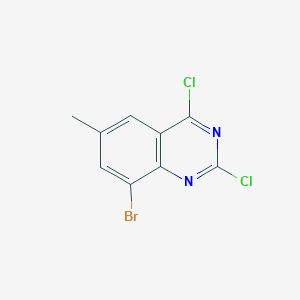

8-Bromo-2,4-dichloro-6-methylquinazoline

Description

Significance of the Quinazoline (B50416) Scaffold in Heterocyclic Chemistry and Derivative Design

The design of novel quinazoline derivatives often involves the strategic incorporation of different functional groups to modulate their biological activity, selectivity, and physicochemical properties. Halogenation and methylation are common synthetic strategies employed to fine-tune the electronic and steric properties of the quinazoline scaffold, thereby enhancing its therapeutic potential. nih.gov

Historical Trajectories of Quinazoline Synthesis and Analogous Compound Development

The history of quinazoline chemistry dates back to the late 19th century, with the first synthesis of a quinazoline derivative reported by Griess in 1869. nih.gov However, the parent quinazoline was not synthesized until 1903 by Gabriel. nih.gov Early synthetic methods were often harsh and limited in scope. Over the decades, numerous synthetic routes to quinazolines have been developed, ranging from classical condensation reactions to modern metal-catalyzed cross-coupling reactions.

Key historical developments in quinazoline synthesis include:

Bischler and Lang's Synthesis (1895): The first reported synthesis of the parent quinazoline ring system. researchgate.net

Niementowski Quinazoline Synthesis: A classical method involving the condensation of anthranilic acid with amides. researchgate.net

Friedländer Synthesis: A versatile method for the synthesis of quinolines and quinazolines from 2-aminobenzaldehydes or 2-aminoketones.

The development of these and other synthetic methodologies has enabled the preparation of a vast library of quinazoline analogs with diverse substitution patterns. The continuous evolution of synthetic organic chemistry continues to provide more efficient and environmentally friendly approaches to access this important class of heterocyclic compounds. bohrium.com

Structural Characteristics and Positional Isomerism within the Quinazoline Nucleus Relevant to Bromination, Chlorination, and Methylation

The quinazoline ring system is a planar aromatic structure with the chemical formula C₈H₆N₂. wikipedia.orgnih.gov It is isomeric with other diazanaphthalenes such as quinoxaline, cinnoline, and phthalazine. nih.gov The numbering of the quinazoline ring system follows a specific convention, which is crucial for unambiguously identifying the position of substituents.

| Feature | Description |

| Ring System | Fused bicyclic aromatic system |

| Component Rings | Benzene (B151609) and Pyrimidine (B1678525) |

| Molecular Formula | C₈H₆N₂ |

| Isomers | Quinoxaline, Cinnoline, Phthalazine |

The reactivity of the quinazoline nucleus towards electrophilic and nucleophilic substitution is influenced by the presence and position of the nitrogen atoms. The pyrimidine ring is generally electron-deficient and less reactive towards electrophilic attack compared to the benzene ring. wikipedia.org Conversely, the pyrimidine ring is more susceptible to nucleophilic substitution, particularly at positions 2 and 4, especially when activated by leaving groups such as halogens. wikipedia.org

The positions on the benzene ring (5, 6, 7, and 8) are more prone to electrophilic substitution. The regioselectivity of these reactions is governed by the electronic effects of the existing substituents and the nature of the electrophile. For "8-Bromo-2,4-dichloro-6-methylquinazoline," the substituents are located at specific positions:

Bromine (Br) at position 8

Chlorine (Cl) at positions 2 and 4

Methyl (CH₃) at position 6

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5BrCl2N2 |

|---|---|

Molecular Weight |

291.96 g/mol |

IUPAC Name |

8-bromo-2,4-dichloro-6-methylquinazoline |

InChI |

InChI=1S/C9H5BrCl2N2/c1-4-2-5-7(6(10)3-4)13-9(12)14-8(5)11/h2-3H,1H3 |

InChI Key |

BGLMHRXUQYIFIG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)N=C(N=C2Cl)Cl |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation Techniques for Halogenated Quinazolines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural assignment of organic compounds, offering unparalleled insight into the connectivity and chemical environment of individual atoms within a molecule. For 8-Bromo-2,4-dichloro-6-methylquinazoline, a combination of ¹H NMR, ¹³C NMR, and advanced NMR techniques would be employed for a complete structural elucidation.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy provides crucial information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons.

The aromatic region of the spectrum would likely display two singlets, corresponding to the protons at positions 5 and 7 of the quinazoline (B50416) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating nature of the methyl group. The proton at position 5, being in proximity to the electron-withdrawing bromine atom at position 8 and a chlorine atom at position 4, would likely resonate at a downfield chemical shift. Conversely, the proton at position 7, situated between the methyl group and a chloro substituent, would have its chemical shift influenced by a combination of these effects.

The methyl group at position 6 would give rise to a distinct singlet in the upfield region of the spectrum. The integration of this signal would correspond to three protons, confirming the presence of the methyl group.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-5 | Downfield (singlet) | s | 1H |

| H-7 | Downfield (singlet) | s | 1H |

| -CH₃ (at C-6) | Upfield (singlet) | s | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. For this compound, the ¹³C NMR spectrum would reveal distinct signals for each of the nine carbon atoms in the molecule, as they are in unique chemical environments.

The carbons directly bonded to the electronegative halogen atoms (C-2, C-4, and C-8) are expected to be significantly deshielded and thus appear at downfield chemical shifts. The quaternary carbons of the quinazoline ring (C-4a, C-6, C-8a) would also have characteristic chemical shifts. The carbon of the methyl group (C-6 methyl) would resonate in the upfield region of the spectrum. The remaining aromatic carbons (C-5 and C-7) would appear in the aromatic region, with their precise chemical shifts influenced by the surrounding substituents.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Position | Predicted Chemical Shift (ppm) |

| C-2 | Downfield |

| C-4 | Downfield |

| C-4a | Aromatic region |

| C-5 | Aromatic region |

| C-6 | Aromatic region |

| C-7 | Aromatic region |

| C-8 | Downfield |

| C-8a | Aromatic region |

| -CH₃ (at C-6) | Upfield |

Advanced NMR Techniques for Stereochemical and Conformational Analysis (e.g., NOEDS, Hydrogen Decoupling)

While the core structure of this compound is planar and achiral, advanced NMR techniques can provide further confirmation of the substituent positions and through-space interactions.

Nuclear Overhauser Effect Difference Spectroscopy (NOEDS) could be used to confirm the spatial proximity of the methyl group protons to the aromatic proton at position 7. Irradiation of the methyl proton signal should result in an enhancement of the signal for the H-7 proton, providing unambiguous evidence for their close spatial relationship.

Hydrogen Decoupling techniques are routinely employed in ¹³C NMR to simplify the spectrum by removing the splitting caused by proton-carbon coupling, resulting in a spectrum with single lines for each carbon atom. This simplification is crucial for accurately identifying the number of unique carbon environments.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of this compound would exhibit several key absorption bands. The aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinazoline ring system would give rise to a series of sharp absorption bands in the 1600-1450 cm⁻¹ region. The C-H bending vibrations of the methyl group would be observed around 1450 cm⁻¹ and 1375 cm⁻¹.

The presence of the carbon-halogen bonds would also be evident in the fingerprint region of the spectrum. The C-Cl stretching vibrations typically appear in the 800-600 cm⁻¹ range, while the C-Br stretching vibration would be found at a lower frequency, typically below 600 cm⁻¹.

Interactive Data Table: Predicted FTIR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| C=C and C=N Stretch | 1600-1450 |

| -CH₃ Bend | ~1450 and ~1375 |

| C-Cl Stretch | 800-600 |

| C-Br Stretch | <600 |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine and chlorine isotopes, this molecular ion peak would appear as a characteristic cluster of peaks. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Chlorine also has two major isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. This isotopic distribution would result in a distinctive pattern for the molecular ion and its fragment ions, which can be simulated and compared with the experimental spectrum to confirm the elemental composition.

Fragmentation of the molecular ion under electron impact would likely involve the loss of halogen atoms and the methyl group. The observation of fragment ions corresponding to the loss of Cl, Br, and CH₃ would further support the proposed structure.

Electronic Spectroscopy for Understanding Electronic Transitions and Optical Behavior

Electronic spectroscopy encompasses techniques that probe the electronic transitions within a molecule by measuring its absorption or emission of electromagnetic radiation. These methods are fundamental for understanding the electronic structure and optical properties of halogenated quinazolines.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing insights into the electronic transitions within a molecule. For quinazoline derivatives, the absorption spectra typically feature two main bands. researchgate.net A shorter wavelength band, usually between 240–300 nm, is attributed to π → π* transitions within the aromatic system. researchgate.net A longer wavelength band, observed between 310–425 nm, is generally due to n → π* transitions involving the non-bonding electrons of the nitrogen atoms in the quinazoline ring. researchgate.netnih.gov

The electronic configuration and substitution pattern on the quinazoline core significantly influence the UV-Vis spectrum. nih.gov Halogen substituents, such as bromine and chlorine, act as auxochromes and can cause shifts in the absorption maxima. Variations in the electronic structure, configuration, and electronegativity of halogens lead to differences in the intensity and position of absorption peaks. nih.gov For instance, in a study of halogen-substituted 4-anilinoquinazoline inhibitors, the bromine-substituted compound showed a maximum absorption peak at 326.71 nm. nih.govnih.gov The presence of electron-withdrawing or electron-donating groups, like the methyl group at the 6-position in this compound, can further modify the electronic transitions and affect the absorption maximum. researchgate.net

Table 1: Typical Electronic Transitions in Quinazoline Derivatives

| Transition Type | Typical Wavelength Range | Description |

|---|---|---|

| π → π* | 240–300 nm | Excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings. researchgate.net |

Fluorescence Spectroscopy in the Study of Quinazoline Derivatives

Fluorescence spectroscopy is a powerful tool for studying the emissive properties of molecules. While not all quinazolines are fluorescent, appropriate functionalization can yield derivatives with significant luminescent properties, making them suitable for applications in optoelectronic devices like organic light-emitting diodes (OLEDs). benthamdirect.comresearchgate.net Polyhalogenated derivatives often serve as key starting materials for creating polysubstituted fluorescent quinazolines. benthamdirect.comresearchgate.netresearchgate.net

The fluorescence behavior is intrinsically linked to the molecular structure. The introduction of various substituents can tune the emission wavelengths. For example, some aryl-substituted quinazolines exhibit strongly red-shifted fluorescence bands attributed to charge-transfer (CT) transitions. beilstein-journals.org Theoretical and experimental studies on certain quinazolinone derivatives have shown that they can absorb light in the UVA region (~340 nm) and exhibit weak fluorescence emission in the visible light region. nih.gov The specific fluorescence properties of this compound would depend on its ability to de-excite radiatively after absorbing light, a process influenced by the heavy bromine atom which can promote intersystem crossing and potentially quench fluorescence.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise data on bond lengths, bond angles, and crystal packing, which are crucial for understanding the molecule's conformation and intermolecular interactions.

For quinazoline derivatives, X-ray crystallography has been used to confirm molecular structures and analyze their binding modes in biological targets. acs.orgsioc-journal.cn For example, the crystal structures of novel nonpeptide CCK-B receptor antagonists based on the quinazolinone scaffold have been analyzed. acs.org Similarly, the cocrystal structures of quinazoline-2,4(1H,3H)-dione derivatives complexed with the PARP-1 enzyme have revealed detailed binding interactions, such as hydrophobic interactions and hydrogen bonding. acs.org While a specific crystal structure for this compound is not detailed in the search results, this technique would be the definitive method to elucidate its solid-state conformation, the planarity of the quinazoline ring, and the spatial orientation of its bromo, chloro, and methyl substituents.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a synthesized compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of chemical reactions and check the purity of compounds. researchgate.netnih.gov For quinazoline derivatives, TLC on silica gel plates, often visualized under UV light (254 nm), is a standard procedure. nih.govlibretexts.org The presence of a single spot indicates a likely pure compound, while multiple spots suggest the presence of impurities or unreacted starting materials. libretexts.org

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used for purity determination and analysis of complex mixtures. nih.gov For 8-Bromo-2,4-dichloroquinazoline, a purity of >97.0% as determined by HPLC has been reported by commercial suppliers. ruifuchem.com Reversed-phase HPLC is commonly employed for halogenated organic compounds, where the retention time can provide information about the compound's polarity. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for volatile and thermally stable compounds. While specific GC-MS data for this compound is not available, the technique is widely applicable for the analysis of halogenated heterocyclic compounds, providing both retention time for identification and a mass spectrum to confirm the molecular weight and fragmentation pattern.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. The experimental results are then compared with the theoretical values calculated from the proposed molecular formula to validate the empirical formula and assess the sample's purity. sioc-journal.cnresearchgate.net

For this compound, the molecular formula is C₉H₅BrCl₂N₂. The theoretical elemental composition can be calculated based on its molecular weight. This analytical data is crucial for confirming the identity of a newly synthesized batch of the compound. scbt.com

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 36.79 |

| Hydrogen | H | 1.008 | 5 | 5.040 | 1.72 |

| Bromine | Br | 79.904 | 1 | 79.904 | 27.19 |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 24.13 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 9.53 |

| Total | | | | 291.963 | 100.00 |

Computational and Theoretical Investigations of Quinazoline Based Compounds

Quantum Chemical Calculation Methodologies for Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. These methods provide a microscopic view of electron distribution and energy levels, which govern a compound's behavior.

Density Functional Theory (DFT) Applications in Predicting Molecular Properties

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its balance of computational cost and accuracy. It is frequently used to calculate molecular geometries, vibrational frequencies, and other key electronic properties.

In studies of related quinazoline (B50416) derivatives, DFT calculations have been performed to understand molecular stability and structure. For instance, analysis of 6-bromo quinazoline-4(3H)-one derivatives was conducted at the B3LYP/6–31 + G(d, p) level of theory. nih.gov This level of theory is widely employed for organic molecules to achieve reliable predictions of ground-state properties. Such calculations can determine thermodynamic stability and are often used to correlate theoretical data with experimental results, such as IR spectra. nih.gov The introduction of different substituents on the quinoline (B57606) or quinazoline ring can lead to variations in charge distribution, which in turn affects the structural and vibrational parameters of the molecule. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the properties of molecules in their electronically excited states. rsc.orgresearchgate.net It is the most widely-used electronic structure method for this purpose, offering a favorable combination of low computational cost and reasonable accuracy for many applications. rsc.org

TD-DFT is primarily used to predict electronic transition energies, which correspond to the absorption of light by a molecule. This allows for the theoretical calculation of optical absorption spectra. uci.edu The method is valuable for understanding how a molecule interacts with light and for analyzing its photophysical properties. rsc.orgrsc.org While powerful, TD-DFT has recognized limitations, particularly in accurately describing long-range charge-transfer excitations. rsc.org Therefore, careful analysis and sometimes the use of charge-transfer diagnostics are necessary to ensure the reliability of the results. rsc.org

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. wikipedia.orgossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. wikipedia.org It provides an indication of the molecule's kinetic stability and chemical reactivity. wikipedia.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that a molecule is more reactive and can be more easily excited. wikipedia.org In studies of quinolinium-based compounds, the LUMO is often localized on the quinolinium ring itself. researchgate.net The analysis of these orbitals is crucial for predicting how a molecule will interact with other species and its potential application in areas like materials science and pharmacology. ajchem-a.com

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are indispensable tools for exploring how a molecule might interact with biological targets and for understanding its dynamic behavior.

Molecular Docking Studies for Ligand-Target Recognition

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For quinazoline derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating binding interactions. In a study of 6-bromo quinazoline derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), molecular docking was used to calculate the binding affinity and visualize interactions with key amino acid residues in the active site. nih.gov The results showed that these compounds could establish important hydrogen bonds and other interactions with residues such as Lys 721, Leu 694, and Met 742, which are crucial for inhibitor binding. nih.gov Similarly, research on other quinazoline-based compounds targeting phosphodiesterase 7 (PDE7A) utilized docking to rationalize biological results and evaluate binding affinities. nih.gov

| Compound Series | Target Protein | Docking Software | Key Finding/Result |

|---|---|---|---|

| 6-Bromo quinazoline-4(3H)-one derivatives | EGFR Kinase (PDB: 1M17) | AutoDock Vina | Binding energies of -6.7 kcal/mol and -5.3 kcal/mol calculated for lead compounds. nih.gov |

| Novel quinazoline derivatives | PDE7A | Glide (Schrödinger) | Top compounds showed higher docking scores (-6.887) compared to the reference compound (-5.096). nih.gov |

| 6-methylquinazoline derivative (Compound 63) | r(CCUG)12 RNA repeats | Not Specified | Identified as a druglike small molecule that binds to the target RNA with a Kd of 192 ± 20 nM. nih.gov |

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. In the context of drug-receptor interactions, MD simulations are used to assess the stability of the docked complex and to explore its dynamic behavior, offering a more realistic view than static docking poses.

MD simulations have been applied to quinazoline derivatives to validate docking results and analyze the stability of ligand-protein complexes. For 6-bromo quinazoline derivatives complexed with EGFR, simulations running for 100 nanoseconds were performed using the Gromacs package with the Amber99sb force field. nih.gov The stability of the complex was evaluated by calculating the root-mean-square deviation (RMSD), with stable compounds exhibiting low RMSD values (e.g., 0.2 Å). nih.gov These simulations also allow for the analysis of hydrogen bond persistence over time, which provides deeper insight into the binding strength and stability of the molecular structure. nih.gov

| Compound Name |

|---|

| 8-Bromo-2,4-dichloro-6-methylquinazoline |

| 6-bromo-quinazoline |

| 6-methylquinazoline |

| 6-bromo quinazoline-4(3H)-one |

| Erlotinib |

| Cisplatin |

| Doxorubicin |

Quantitative Structure-Activity Relationship (QSAR) Analysis in Quinazoline Series

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to describe the relationship between the chemical structures of a series of compounds and their biological activities. For quinazoline derivatives, QSAR has been widely employed to understand the structural requirements for their therapeutic effects, such as anticancer activity through the inhibition of protein kinases like the Epidermal Growth Factor Receptor (EGFR). frontiersin.orgijper.orgfrontiersin.org

The process involves generating mathematical models that correlate physicochemical properties or structural features (descriptors) of quinazoline molecules with their inhibitory potency. frontiersin.orgnih.gov These models are developed using statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression, and Partial Least Squares Regression. nih.gov Three-dimensional QSAR (3D-QSAR) techniques, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), are particularly powerful. frontiersin.orgijper.org These methods use steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields to build predictive models. ijper.org

For a series of quinazoline derivatives, a 3D-QSAR model can be developed using a dataset of compounds with known inhibitory activities against a specific target. frontiersin.org The dataset is typically divided into a training set to build the model and a test set to validate its predictive power. frontiersin.org The statistical quality of the models is assessed using parameters like the cross-validation correlation coefficient (q²) and the conventional correlation coefficient (r²). ijper.org For instance, one study on quinazoline analogues as EGFR inhibitors reported a CoMFA model with a q² of 0.757 and an r² of 0.925, indicating a statistically significant and predictive model. ijper.org

The outputs of 3D-QSAR studies are often visualized as contour maps. frontiersin.orgijper.org These maps highlight regions around the quinazoline scaffold where specific properties are favorable or unfavorable for activity. For example, an electrostatic contour map might indicate that an electron-withdrawing group at a particular position enhances biological activity. nih.gov Such insights are invaluable for the rational design of new, more potent derivatives, including modifications to a specific compound like this compound, to optimize its interaction with a biological target. frontiersin.org

| QSAR Model Statistics for Quinazoline Derivatives as EGFR Inhibitors | |

| Parameter | Value |

| CoMFA Model | |

| Cross-validation coefficient (q²) | 0.757 |

| Conventional coefficient (r²) | 0.925 |

| CoMSIA Model | |

| Cross-validation coefficient (q²) | 0.524 |

| Conventional coefficient (r²) | 0.855 |

| (Data derived from a 3D-QSAR study on quinazoline derivatives) ijper.org |

Applications of Machine Learning Algorithms in Quinazoline Research

Machine learning (ML), a subset of artificial intelligence, is increasingly being applied in drug discovery to analyze complex datasets and make predictions about the properties and activities of chemical compounds. swri.org In quinazoline research, ML algorithms are used for various tasks, including the development of QSAR models, virtual screening of compound libraries, and prediction of pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). nih.govmdpi.com

Several ML algorithms, such as Random Forest, Extreme Gradient Boosting, and Artificial Neural Networks (ANNs), have been used to build robust QSAR models for quinazoline derivatives. swri.orgnih.gov These methods can handle non-linear relationships between structural descriptors and biological activity, often outperforming traditional linear regression methods. nih.gov For example, a consensus QSAR model using Random Forest and EXtreme Gradient Boosting methods was successfully used for the virtual screening of new quinazoline-containing hydroxamic acids as histone deacetylase 6 (HDAC6) inhibitors. nih.gov

Machine learning also enhances the process of virtual screening, where large databases of compounds are computationally evaluated to identify potential drug candidates. swri.org ML models, trained on known active and inactive quinazoline compounds, can rapidly classify new molecules, prioritizing them for further experimental testing. mdpi.comresearchgate.net This approach compensates for the shortcomings in theoretical models by learning directly from experimental data, improving the ability to correctly classify compounds. mdpi.com

Furthermore, ML is employed to predict the ADMET properties of quinazoline derivatives. Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. nih.gov By training on data from existing drugs, ML models can estimate parameters like solubility, permeability, and potential toxicity for novel compounds like this compound, guiding their development and modification. nih.gov

| Application of Machine Learning in Quinazoline Research | Description | Relevant Algorithms |

| QSAR Modeling | Building predictive models that correlate the chemical structure of quinazolines with their biological activity. | Random Forest, EXtreme Gradient Boosting, Artificial Neural Networks (ANNs) swri.orgnih.gov |

| Virtual Screening | Rapidly identifying potentially active quinazoline compounds from large chemical libraries. | Support Vector Machines (SVM), K-Nearest Neighbors, Deep Neural Networks swri.orgmdpi.com |

| ADMET Prediction | Predicting the pharmacokinetic and toxicity profiles of new quinazoline derivatives. | Various regression and classification models nih.gov |

| Reaction Prediction | Predicting the outcomes and optimal conditions for the synthesis of quinazoline compounds. | Deep Convolutional Neural Networks, Generative Adversarial Networks (GANs) researchgate.net |

Theoretical Predictions of Molecular Behavior and Interaction Mechanisms

Theoretical and computational chemistry provides powerful tools for predicting the behavior of molecules and understanding their interaction mechanisms at an atomic level. For quinazoline derivatives, methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to investigate their electronic structure, reactivity, and binding with biological targets. tandfonline.comnih.govnih.gov

DFT computations are employed to examine the reactive properties of quinazoline compounds. tandfonline.comnih.gov These calculations can determine various molecular properties, including the distribution of electron density, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). tandfonline.comnih.gov The energy gap between the HOMO and LUMO, for example, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov These theoretical descriptors help in predicting how a molecule like this compound might behave in a chemical reaction or interact with a biological receptor. tandfonline.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. ijper.orgnih.gov For quinazoline derivatives, docking studies are frequently performed to understand their binding modes within the active sites of enzymes like EGFR. ijper.orgnih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the quinazoline molecule and amino acid residues of the protein, explaining the basis of its inhibitory activity. nih.gov

To complement the static picture provided by docking, Molecular Dynamics (MD) simulations are used. nih.gov MD simulations model the motion of atoms over time, providing insights into the conformational stability of the ligand-receptor complex and the dynamic nature of their interactions. nih.govnih.gov By simulating the complex in a biological environment, researchers can assess the stability of the binding mode predicted by docking and refine their understanding of the interaction mechanism. nih.gov

| Calculated Reactivity Indices for a Quinazoline Derivative (Compound 8a) | |

| Parameter | Value (Hartree) |

| Total Energy (E) | -3301.65 |

| Enthalpy (H) | -3301.27 |

| Gibbs Free Energy (G) | -3301.35 |

| Parameter | Value (eV) |

| HOMO Energy | -6.58 |

| LUMO Energy | -1.77 |

| Energy Gap (LUMO-HOMO) | 4.81 |

| Hardness (η) | 2.40 |

| (Data derived from a DFT analysis of a 6-bromo quinazoline derivative) nih.gov |

Investigation of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms in Quinazoline Analogues

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule upon photoexcitation. researchgate.netnih.gov This process is a fundamental reaction in photochemistry and is characteristic of molecules containing both a proton-donating group and a proton-accepting group linked by an intramolecular hydrogen bond. nih.gov Certain quinazoline analogues, particularly those with a hydroxyl group positioned appropriately, can exhibit ESIPT. researchgate.netnih.govbohrium.com

The study of ESIPT in quinazoline analogues is primarily conducted using computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). nih.gov These methods are used to calculate the geometric structures and potential energy surfaces of the molecule in both its ground state and excited states. nih.gov By analyzing these surfaces, researchers can determine the energy barriers for the proton transfer process and understand the mechanism. nih.gov

Upon absorbing light, an ESIPT-capable molecule transitions from its stable ground-state form (Enol) to an excited state. In this excited state, the proton transfer occurs rapidly, leading to the formation of a transient tautomer (Keto), which then relaxes to the ground state, often accompanied by a characteristic fluorescence emission with a large Stokes shift. researchgate.net The entire cycle concludes with a reverse proton transfer back to the stable Enol form. researchgate.net

The photophysical properties and the efficiency of the ESIPT process are highly sensitive to the molecular structure and the chemical environment. bohrium.com The introduction of different substituent groups on the quinazoline ring can significantly influence the strength of the intramolecular hydrogen bond and the relative energies of the involved electronic states, thereby tuning the fluorescence behavior. bohrium.com For a compound like this compound, the potential for ESIPT would depend on the presence of a suitable proton-donating group, as the electronic properties of the bromo, chloro, and methyl substituents would modulate its photophysical characteristics. nih.gov The investigation of ESIPT mechanisms in quinazoline analogues is crucial for designing novel fluorescent probes and potential sunscreen agents. nih.gov

Structural Modification Strategies and Structure Activity Relationship Sar Generalizations for Quinazolines

Strategic Functionalization of the Quinazoline (B50416) Scaffold

Positional Significance of Substituents (e.g., at C-2, N-3, C-6, C-8) in Modulating Chemical Reactivity

The substitution pattern around the quinazoline nucleus is paramount in determining the molecule's reactivity and biological function. Different positions on the ring system hold distinct significance for structure-activity investigations. nih.gov

C-2 Position: This position is frequently targeted for modification. Introducing small lipophilic groups or various heterocyclic rings like phenothiazine, triazole, and pyridine (B92270) at C-2 can lead to compounds with enhanced biological activities. nih.govnih.gov The substitution of heteroaryl and aryl moieties at C-2 has been shown to improve analgesic and anti-inflammatory properties. nih.govfrontiersin.org

N-3 Position: Substitution at the N-3 position, particularly with heteroaryl and aryl groups, can also result in improved analgesic and anti-inflammatory effects. nih.govfrontiersin.org Deactivating functional groups at this position have been linked to enhanced hypotensive efficacy. nih.govfrontiersin.org

C-4 Position: The C-4 position is highly reactive, especially in 2,4-dichloroquinazoline (B46505) precursors, where it is favored for nucleophilic aromatic substitution (SNAr) reactions. nih.gov This regioselectivity allows for the specific introduction of amine substituents. nih.gov Developing a lipophilic character at the C-4 position is often desirable for achieving novel inhibitory affinities. nih.govfrontiersin.org

C-6 Position: The C-6 position is significant for influencing anticancer potency. Studies have shown that the presence of a halogen atom, such as bromine, at this position can improve anticancer effects. nih.govnih.gov A nitro group at the C-6 position has also been associated with improved anti-cancer activity. nih.gov

C-8 Position: The C-8 position has been identified as a key site for introducing larger substituents to create new interactions within biological targets. researchgate.net For instance, placing a phenyl ring at the C-8 position can enhance anti-cancer potency. nih.gov Recent studies have demonstrated that nitro- and diol-substituents at C-8 can engage in new interactions, improving both affinity and selectivity for certain enzymes. researchgate.net

| Position | Significance in Modulating Reactivity & Activity | Example Substituents |

|---|---|---|

| C-2 | Key for introducing lipophilic and heterocyclic groups to enhance various biological activities. nih.govnih.gov | Aryl groups, Thioalkyl fragments, Pyridine, Triazole. nih.govnih.gov |

| N-3 | Important for analgesic, anti-inflammatory, and hypotensive properties. nih.govfrontiersin.org | Heteroaryl groups, Deactivating functional groups. nih.govfrontiersin.org |

| C-4 | Highly reactive site for nucleophilic substitution; crucial for inhibitory affinity. nih.govnih.gov | Aminophenyl groups, Anilines, Benzylamines. nih.govnih.gov |

| C-6 | Influences anticancer activity; halogen substitution is beneficial. nih.govnih.gov | Halogens (Bromo, Chloro), Nitro group, Arylamino groups. nih.govnih.govnih.gov |

| C-8 | A target for larger groups to create new binding interactions, enhancing potency and selectivity. nih.govresearchgate.net | Phenyl group, Nitro group, Diol-substituents. nih.govresearchgate.net |

Influence of Halogenation and Methylation on Structural Features and Electronic Distribution

Halogenation and methylation are common and impactful strategies in the design of quinazoline derivatives. These substitutions alter the molecule's size, lipophilicity, and electronic properties, which in turn affects its interactions with biological targets.

The presence of halogens (F, Cl, Br) can significantly increase antiproliferative activity against various cancer cell lines. mdpi.com Specifically, bromo, methyl, and methoxy (B1213986) substitutions at the C-2 position of an arylamino group attached to the C-6 of quinazoline have been shown to increase activity. nih.gov In the context of 8-Bromo-2,4-dichloro-6-methylquinazoline, the molecule incorporates multiple strategic substitutions. The bromine at C-8 and chlorine atoms at C-2 and C-4 contribute to the compound's reactivity and potential biological activity. ontosight.aiontosight.ai The methyl group at C-6, an electron-donating group, can also improve antiproliferative activity, with its placement being a key factor in potency. nih.gov

Design Principles for Incorporating Diverse Heterocyclic Moieties onto the Quinazoline Framework

Hybrid molecules that incorporate other heterocyclic systems onto the quinazoline scaffold are a major focus of drug design. This approach aims to combine the pharmacological profiles of different moieties to create a single molecule with enhanced or novel activities. mdpi.comuran.ua

Key design principles include:

Linker Strategy: Utilizing flexible linkers, such as alkylthio groups, to connect a secondary heterocyclic ring (e.g., thiadiazole, triazole) to the quinazoline core. mdpi.comuran.ua

Positional Targeting: The C-2 position is a common attachment point for heterocyclic rings like 1,2,4-triazole, pyridine, and phenothiazine. nih.govmdpi.com

Pharmacophore Hybridization: This involves fusing or linking known pharmacophoric fragments to the quinazoline scaffold. For instance, combining quinazoline with a pyrimidine (B1678525) moiety has been explored to design new cytotoxic agents. nih.gov

Rational Design Principles for the Development of Novel Quinazoline Derivatives

Rational drug design involves the deliberate and targeted creation of new molecules based on a known biological target or a well-understood pharmacophore. nih.gov For quinazoline derivatives, this approach has led to the development of potent and selective inhibitors for various therapeutic targets. nih.govnih.gov

Core principles include:

Structure-Based Design: Utilizing the three-dimensional structure of the target protein (e.g., from X-ray crystallography) to design quinazoline molecules that fit precisely into the active site. researchgate.netnih.gov

Scaffold Hopping: Replacing the quinoline (B57606) core with a quinazoline scaffold, for example, has been used in a pharmacophore-based virtual screening to identify new potent drug candidates. nih.gov

Systematic SAR Studies: Methodically synthesizing and testing a series of related compounds to build a comprehensive understanding of the relationship between specific structural changes and biological activity. This allows for the optimization of lead compounds. nih.gov

Pharmacophore Development Based on Quinazoline Scaffolds in Medicinal Chemistry Research

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The quinazoline ring is considered a "pharmacophore of choice" due to its structural characteristics and the broad spectrum of biological activities its derivatives possess. researchgate.netmdpi.com

The development of quinazoline-based pharmacophores is a key strategy in medicinal chemistry. nih.gov By identifying the essential features of known active quinazoline compounds, researchers can create models to guide the search for and design of new therapeutic agents. nih.gov For example, ligand-based pharmacophore models have been developed from known quinazoline-based inhibitors to screen databases for new, potent inhibitors of enzymes like acetylcholinesterase. nih.gov This approach accelerates the discovery process by focusing on molecules that possess the key structural and electronic features required for a specific biological activity. mdpi.com

Future Research Directions in 8 Bromo 2,4 Dichloro 6 Methylquinazoline Chemical Research

Advancements in Sustainable and Efficient Synthesis of Halogenated Quinazolines

The synthesis of the quinazoline (B50416) core is a well-established area, but modern research is focused on developing more sustainable and efficient methodologies, particularly for halogenated derivatives like 8-Bromo-2,4-dichloro-6-methylquinazoline. Future advancements will likely concentrate on minimizing waste, avoiding harsh reagents, and improving atom economy.

Key research thrusts include:

Transition Metal-Catalyzed Synthesis: Transition metal-assisted methods are advantageous for reducing waste and avoiding the need for pre-functionalized substrates. mdpi.com Catalysts based on copper, ruthenium, iron, and cobalt have been employed for the efficient synthesis of quinazolines. mdpi.comnih.gov For instance, copper-catalyzed cascade reactions of (2-aminophenyl)methanols with aldehydes and ruthenium-catalyzed dehydrogenative methods using 2-amino-arylmethanols and benzonitriles offer high atom efficiency. organic-chemistry.orgnih.gov Future work will likely focus on developing more robust and recyclable catalysts to further enhance the green credentials of these processes.

Transition-Metal-Free Reactions: To circumvent the cost and potential toxicity of transition metals, metal-free synthetic routes are gaining traction. mdpi.comfrontiersin.org Methods employing molecular iodine as a catalyst with oxygen as the terminal oxidant represent an economical and environmentally benign approach. organic-chemistry.orgfrontiersin.org Similarly, reactions mediated by o-iodoxybenzoic acid (IBX) or hydrogen peroxide offer mild and efficient pathways to the quinazoline core. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free conditions, contributing to a more sustainable process. mdpi.comfrontiersin.org

Table 1: Comparison of Modern Synthetic Methods for Halogenated Quinazolines

| Method Type | Catalyst/Reagent Example | Advantages |

| Transition Metal Catalysis | Copper (CuBr, CuI), Ruthenium (Ru₃(CO)₁₂), Iron (FeCl₂) | High efficiency, broad substrate scope, operational simplicity. mdpi.comnih.govnih.gov |

| Transition-Metal-Free Catalysis | Molecular Iodine (I₂), IBX, Hydrogen Peroxide (H₂O₂) | Environmentally benign, avoids metal contamination, cost-effective. mdpi.comfrontiersin.org |

| Energy-Assisted Synthesis | Microwave Irradiation | Rapid reaction times, improved yields, often solvent-free. mdpi.com |

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Compound Analysis

To fully understand the properties and potential applications of this compound, future research will rely on a synergistic integration of computational and experimental techniques. This dual approach accelerates the design-synthesis-test cycle and provides deeper insights into molecular behavior.

Computational Chemistry: In silico methods are invaluable for predicting the chemical reactivity, stability, and potential biological activity of quinazoline derivatives. tandfonline.com

Density Functional Theory (DFT): DFT analysis can be used to calculate molecular orbitals (HOMO-LUMO energy gaps), electrostatic potential, and thermodynamic stability, helping to predict the most likely sites for nucleophilic or electrophilic attack. nih.gov

Molecular Docking: These simulations predict the binding affinity and orientation of a molecule within the active site of a biological target, such as a protein or enzyme. This is crucial for guiding the synthesis of derivatives with specific therapeutic potential. ijfmr.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic stability of a ligand-protein complex over time, offering a more realistic picture of molecular interactions. nih.gov

Advanced Experimental Analysis:

2D Nuclear Magnetic Resonance (NMR): Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are essential for unambiguously determining the regioselectivity of substitution reactions. This is particularly important when a precursor like 2,4-dichloroquinazoline (B46505) reacts with a nucleophile, as it confirms which chlorine atom was displaced. nih.gov

X-ray Crystallography: This technique provides definitive proof of a molecule's three-dimensional structure, which is vital for validating computational models and understanding intermolecular interactions in the solid state.

Table 2: Roles of Integrated Analytical Methodologies

| Methodology | Purpose | Key Insights |

| Computational | ||

| Density Functional Theory (DFT) | Predicts chemical reactivity and stability. | Electronic properties, thermodynamic stability, reaction barriers. nih.gov |

| Molecular Docking | Assesses potential biological activity. | Binding affinity, interaction with protein active sites. ijfmr.com |

| Experimental | ||

| 2D NMR (e.g., NOESY) | Confirms chemical structure and regiochemistry. | Spatial proximity of atoms, confirmation of substitution patterns. nih.gov |

| X-ray Crystallography | Determines precise 3D molecular structure. | Bond lengths, bond angles, solid-state conformation. |

Exploration of Novel Chemical Transformations and Reaction Pathways for Further Derivatization

The halogen substituents on this compound are not merely structural features; they are key functional groups that enable a wide array of subsequent chemical transformations. Future research will focus on leveraging these sites to build molecular complexity and synthesize novel derivatives with tailored properties. Halogenated quinazolines are versatile intermediates for metal-catalyzed cross-coupling reactions. mdpi.com

Cross-Coupling Reactions: The chloro and bromo groups are excellent leaving groups for various palladium-catalyzed cross-coupling reactions. This allows for the selective formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Reaction with boronic acids to introduce new aryl or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form alkynylated quinazolines. mdpi.com

Buchwald-Hartwig Amination: Reaction with amines to create C-N bonds, introducing diverse amino substituents.

Heck Coupling: Reaction with alkenes.

The different reactivities of chlorine and bromine atoms can potentially allow for regioselective and sequential cross-coupling reactions, enabling the synthesis of highly complex, multi-substituted quinazolines from a single starting material. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the quinazoline ring, enhanced by the chloro substituents, makes it susceptible to SNAr reactions. Studies on 2,4-dichloroquinazolines consistently show that substitution occurs preferentially at the 4-position. nih.gov Future work could explore using highly reactive nucleophiles or specialized reaction conditions to target the 2-position or achieve disubstitution, further expanding the library of accessible compounds.

Table 3: Derivatization Reactions for Halogenated Quinazolines

| Reaction Name | Reagent Type | Bond Formed |

| Suzuki-Miyaura Coupling | Boronic Acids/Esters | C-C (aryl, vinyl) |

| Sonogashira Coupling | Terminal Alkynes | C-C (alkynyl) mdpi.com |

| Buchwald-Hartwig Amination | Amines | C-N |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | C-N, C-O, C-S nih.gov |

Development of High-Throughput Screening Methodologies for Chemical Reactivity Profiling

To efficiently explore the chemical potential of derivatives made from this compound, high-throughput screening (HTS) methodologies for reactivity profiling are essential. Rather than testing compounds one by one, HTS allows for the rapid, parallel assessment of a large library of compounds against a panel of reactants or in various reaction conditions.

Future research in this area will involve:

Creation of Compound Libraries: Utilizing the efficient and diverse derivatization pathways described in section 7.3 (e.g., cross-coupling and SNAr reactions) to generate a large library of quinazoline analogs from the this compound scaffold.

Miniaturization and Automation: Adapting synthetic and analytical protocols to microplate formats (96-well or 384-well plates) and using automated liquid handlers and readers to set up and analyze hundreds of reactions simultaneously.

Rapid Analytical Techniques: Employing analytical methods compatible with HTS, such as mass spectrometry (MS) or fluorescence-based assays, to quickly determine the outcome and yield of each reaction. This allows for the rapid identification of successful reaction conditions or "hits" from the library.

By developing HTS for chemical reactivity, researchers can quickly map the synthetic utility of the quinazoline scaffold, identify optimal conditions for desired transformations, and accelerate the discovery of novel compounds with interesting properties for applications in medicine and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.